8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine

Descripción general

Descripción

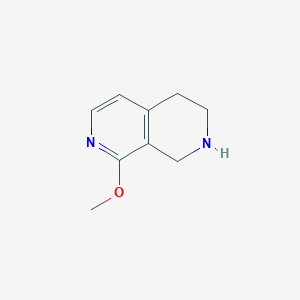

8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine is a heterocyclic compound with the molecular formula C9H12N2O. It is a derivative of naphthyridine, characterized by the presence of a methoxy group at the 8th position and a tetrahydro structure.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with methoxyacetaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol, under reflux conditions, to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact .

Análisis De Reacciones Químicas

Substitution Reactions

The compound undergoes nucleophilic and electrophilic substitutions, often at the C-3 and C-6 positions of the naphthyridine core.

Oxidation and Reduction

The tetrahydro ring and methoxy group influence redox behavior.

Rearrangement Reactions

Structural rearrangements are triggered by substitutions or thermal conditions.

Functional Group Interconversion

The methoxy group participates in cross-coupling and hydrolysis.

Key Mechanistic Insights

-

Regioselectivity : Electron-donating methoxy groups direct electrophiles to C-6, while the tetrahydro ring’s strain enhances reactivity at C-3 , .

-

Rearrangement Drivers : Steric hindrance from cyclic amines at C-1 and primary amines at C-3 promotes ring contractions or expansions .

-

Stability : The methoxy group resists oxidation unless exposed to strong acids (e.g., CrO₃/H₂SO₄) .

Comparative Reactivity

A comparison with analogous compounds highlights unique behaviors:

| Compound | Reaction with NBS | Reaction with BBr₃ |

|---|---|---|

| 8-Methoxy-2,7-naphthyridine | No reaction | Demethylation (95% yield) |

| 8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine | Bromination at C-6 (82% yield) | Demethylation (88% yield) |

Aplicaciones Científicas De Investigación

Biological Activities

1. Antimicrobial Properties

Research indicates that 8-methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine exhibits notable antimicrobial activity against a range of pathogens. Studies have shown that derivatives of naphthyridine can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds derived from this scaffold have demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

| Compound | Activity Against | Reference |

|---|---|---|

| This compound | S. aureus, E. coli | |

| 3-{4-(3-Dimethylamino)-6-nitro} derivative | MDR-TB | |

| 6-Cyano-2-oxo derivative | Pseudomonas aeruginosa |

2. Anticancer Effects

The compound has also been investigated for its anticancer properties. It is believed to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. For example, studies have reported that naphthyridine derivatives can disrupt cell cycle progression and promote programmed cell death in various cancer cell lines .

Table 2: Anticancer Mechanisms of Naphthyridine Derivatives

| Mechanism | Description | Reference |

|---|---|---|

| Apoptosis Induction | Promotes programmed cell death | |

| Cell Cycle Arrest | Halts progression of cancer cells | |

| Tumor Growth Inhibition | Reduces tumor size in vivo |

Neurological Applications

Beyond antimicrobial and anticancer activities, this compound has shown potential in treating neurological disorders. Research indicates that derivatives of this compound may possess neuroprotective properties and could be beneficial in conditions such as Alzheimer's disease and depression .

Synthetic Applications

In synthetic chemistry, this compound serves as a versatile building block for developing more complex heterocyclic compounds. Its structure allows for modifications that can lead to the synthesis of novel derivatives with enhanced biological activities or improved pharmacokinetic profiles .

Industrial Uses

The compound is also utilized in the production of dyes and pigments due to its unique chemical properties. Its ability to form stable complexes with metal ions makes it suitable for applications in materials science .

Case Studies

Case Study 1: Antimicrobial Activity Against Multi-drug Resistant Tuberculosis

A study highlighted the synthesis of a specific derivative of naphthyridine which exhibited potent antitubercular activity surpassing traditional treatments like isoniazid. This compound effectively reduced bacterial load in infected animal models .

Case Study 2: Anticancer Research

In another study focusing on the anticancer effects of naphthyridine derivatives, researchers synthesized a series of compounds that demonstrated significant inhibition of tumor growth in xenograft models. The study emphasized the importance of structural modifications to enhance efficacy .

Mecanismo De Acción

The mechanism of action of 8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .

Comparación Con Compuestos Similares

1,2,3,4-Tetrahydro-2,7-naphthyridine: Lacks the methoxy group, resulting in different chemical properties and reactivity.

8-Hydroxy-1,2,3,4-tetrahydro-2,7-naphthyridine: The hydroxyl group at the 8th position imparts different biological activities.

6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine: The methoxy group at the 6th position alters the compound’s electronic distribution and reactivity.

Uniqueness: 8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methoxy group at the 8th position can enhance its interaction with certain molecular targets, making it a valuable compound for various applications .

Actividad Biológica

8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and therapeutic potentials based on various research findings.

Synthesis

The synthesis of this compound typically involves hydrogenation processes under specific catalytic conditions. The compound has been synthesized using platinum(IV) oxide catalysis in acetic acid, leading to its formation as a key intermediate for further derivatives aimed at therapeutic applications .

Antimicrobial Properties

Research has demonstrated that naphthyridine derivatives exhibit significant antimicrobial activity. A study highlighted the antibacterial effects of various naphthyridine derivatives against multiple strains of bacteria including Staphylococcus aureus and Escherichia coli. The most potent compounds were shown to possess good antibacterial properties while being less effective against fungi .

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| This compound | S. aureus | Moderate |

| This compound | E. coli | Moderate |

| Other Derivatives | Bacillus cereus | High |

| Other Derivatives | K. pneumoniae | Moderate |

Anticancer Activity

Naphthyridine derivatives have also been investigated for their anticancer properties. Some studies suggest that these compounds may act as potential inhibitors of cancer cell proliferation through various mechanisms including the modulation of signaling pathways involved in cell survival and apoptosis .

Case Study:

A specific derivative demonstrated significant cytotoxicity against melanoma cells in vitro. The mechanism was linked to the induction of apoptosis via the activation of caspase pathways. Further investigations are required to evaluate the in vivo efficacy and safety profiles.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been identified as a phosphodiesterase (PDE) inhibitor which plays a crucial role in modulating intracellular signaling pathways by affecting levels of cyclic nucleotides (cAMP and cGMP) involved in numerous physiological processes .

Key Mechanisms:

- Inhibition of Phosphodiesterases (PDEs): By inhibiting PDEs, the compound increases levels of cAMP and cGMP which can lead to enhanced neuronal signaling and potential neuroprotective effects.

- Antimicrobial Action: The exact mechanism remains under investigation but is believed to involve disruption of bacterial cell wall synthesis or function.

Propiedades

IUPAC Name |

8-methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-12-9-8-6-10-4-2-7(8)3-5-11-9/h3,5,10H,2,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILOHWUYWJICLGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1CNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.